4-(1H-Imidazol-1-yl)butanethioamide
Description
4-(1H-Imidazol-1-yl)butanethioamide is a sulfur-containing imidazole derivative characterized by a butanethioamide backbone substituted with an imidazole ring at the fourth carbon. The thioamide group (–C(=S)–NH₂) distinguishes it from conventional amide-based imidazole compounds, conferring unique electronic and steric properties.
Properties
CAS No. |
764622-27-7 |
|---|---|
Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-imidazol-1-ylbutanethioamide |
InChI |
InChI=1S/C7H11N3S/c8-7(11)2-1-4-10-5-3-9-6-10/h3,5-6H,1-2,4H2,(H2,8,11) |
InChI Key |
XLIRVRRRSRAJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCC(=S)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation remains the most widely employed method for synthesizing this compound. This approach typically involves reacting imidazole derivatives with thioamide precursors under controlled conditions:
- Imidazole Activation : The imidazole nitrogen is deprotonated using a base (e.g., potassium carbonate or triethylamine) to enhance nucleophilicity.
- Nucleophilic Attack : The activated imidazole reacts with a thioamide-containing electrophile, such as ethyl 4-bromobutanethioate, in a polar solvent (e.g., DMF or acetonitrile).
- Cyclization and Purification : Intermediate adducts undergo cyclization, followed by extraction with ether/brine mixtures to isolate the product.
Example Protocol :
Nucleophilic Substitution Strategies
Nucleophilic substitution exploits the displacement of leaving groups (e.g., halides) by imidazole derivatives. This method is advantageous for scalability and functional group tolerance:
- Substrate Preparation : 4-Chlorobutanethioamide is synthesized via thionation of 4-chlorobutanamide using Lawesson’s reagent.
- Displacement Reaction : Imidazole attacks the chlorinated carbon in the presence of a base (e.g., NaH), forming the desired product.
Optimization Insights :
Cyclization of Linear Precursors
Cyclization methods construct the imidazole ring in situ from acyclic precursors. This route is less common but valuable for introducing substituents:
- Thioamide-Alkene Precursors : 4-Aminobutanethioamide is reacted with glyoxal and ammonium acetate under acidic conditions, forming the imidazole ring via Debus-Radziszewski synthesis.
- Oxidative Cyclization : Use of hydrogen peroxide or iodine promotes cyclization of thiosemicarbazide intermediates, yielding the target compound.
Challenges :
- Byproduct Formation : Over-oxidation can produce sulfoxides, necessitating careful stoichiometric control.
- Purification : Chromatography is often required to separate regioisomers.
Experimental Optimization and Catalytic Innovations
Solvent-Controlled Regioselectivity
Recent studies demonstrate that solvent choice profoundly impacts regioselectivity. For instance, DMF stabilizes transition states favoring 1,4-addition over 1,2-addition pathways, achieving >95% regioselectivity for this compound.
Catalytic Systems
- Triethylamine : Accelerates condensation reactions by scavenging HBr, shifting equilibrium toward product formation.
- Polyphosphate Ester (PPE) : Enhances cyclodehydration efficiency in one-pot syntheses, reducing reaction times by 40%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Condensation | 68–72 | 12–24 | High regioselectivity; minimal byproducts | Requires anhydrous conditions |
| Nucleophilic Substitution | 75–80 | 6–8 | Scalable; functional group tolerance | Limited to halogenated precursors |
| Cyclization | 50–60 | 24–48 | Flexible substituent introduction | Complex purification; moderate yields |
Byproduct Management and Purification
Common byproducts include:
- Dialkylated Imidazoles : Formed via over-alkylation, mitigated by using excess thioamide precursor.
- Sulfoxides : Arise from thioamide oxidation, prevented by inert atmospheres and radical scavengers.
Purification Techniques :
Chemical Reactions Analysis
Types of Reactions: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1H-IMIDAZOLE-1-BUTANETHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1H-IMIDAZOLE-1-BUTANETHIOAMIDE involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(1H-Imidazol-1-yl)butanethioamide with structurally related imidazole derivatives:
Key Observations :
Thioamide vs. Carboxylic Acid/Ketone :
- The thioamide group in this compound exhibits stronger metal-binding affinity compared to the carboxylic acid in compound (I) or the ketone in compound (II). Sulfur’s polarizability and soft Lewis basicity make it ideal for coordinating transition metals like Cu(II) or Zn(II).
- In contrast, compound (I) forms robust hydrogen-bonded networks via –OH and –COOH groups, enabling crystal engineering applications .
Backbone Flexibility: The butanethioamide chain provides greater conformational flexibility than the rigid phenylpropanone backbone in compound (II). This flexibility may enhance bioavailability or substrate adaptability in biological systems.
Multi-imidazole Systems :
- Triazine-based compounds (e.g., ) leverage multiple imidazole units for constructing porous frameworks, whereas this compound’s single imidazole group is better suited for targeted interactions (e.g., enzyme active sites).
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-(1H-Imidazol-1-yl)butanethioamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
N-arylation of imidazole : React imidazole with a halogenated butanethioamide precursor using catalysts like hexadecyltrimethylammonium bromide (HTAB) under reflux conditions (e.g., DMF, 80–100°C) to introduce the imidazole moiety .
Thioamide formation : Convert the intermediate nitrile group to a thioamide using H2S gas or Lawesson’s reagent in anhydrous THF .
Characterization typically involves <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR (C=S stretch ~1200 cm<sup>−1</sup>), and HRMS for confirmation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR identifies imidazole proton resonances (δ 7.5–8.5 ppm) and thioamide NH signals (δ 9–10 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and quaternary carbons .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (C-S ~1.68 Å) and spatial arrangement, critical for structure-activity relationship (SAR) studies .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Q. How is the compound screened for initial biological activity in academic research?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like monoamine oxidase (MAO-A/B) using recombinant enzymes and fluorometric substrates (e.g., kynuramine). IC50 values are calculated via dose-response curves .
- Anticancer Screening : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare selectivity indices (SI) against normal cells (e.g., HEK293) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Metabolic Stability Studies : Use liver microsomes to assess if discrepancies arise from rapid metabolism. LC-MS/MS quantifies parent compound degradation .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose variations in enzyme isoforms or mutant receptors .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Formulate with cyclodextrins or PEGylated nanoparticles. Monitor solubility via shake-flask method (UV-Vis quantification) .
- Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure free fraction. Modify substituents (e.g., alkyl chain length) to reduce PPB .
- BBB Permeability : Assess via PAMPA-BBB assay. Introduce polar groups (e.g., -OH) to balance lipophilicity (logP < 3) .
Q. How is this compound utilized in advanced material science applications?
- Methodological Answer :
- pH-Responsive Polymers : Copolymerize with methacrylate monomers (e.g., 4-(1H-imidazol-1-yl)butyl methacrylate) using AIBN initiator. Monitor phase transition via dynamic light scattering (DLS) at varying pH .
- Coordination Polymers : Synthesize metal-organic frameworks (MOFs) with Zn(II) or Cu(II). Characterize porosity via BET analysis and assess gas adsorption capacity .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data from enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slope. Validate with replicates (n ≥ 3) .
- ANOVA with Tukey’s Post Hoc Test : Compare inhibition across derivatives. Exclude outliers via Grubbs’ test (α = 0.05) .
Q. How to design a SAR study for imidazole-thioamide derivatives targeting MAO-B selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
